molecular formula C28H22Cl3NO4 B7796012 GW4064 CAS No. 292047-56-4

GW4064

Cat. No.: B7796012
CAS No.: 292047-56-4
M. Wt: 542.8 g/mol
InChI Key: BYTNEISLBIENSA-MDZDMXLPSA-N
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Description

GW4064 is a synthetic, nonsteroidal farnesoid X receptor (FXR) agonist first reported in 2000 . As a full agonist, it binds to FXR's ligand-binding domain (LBD) through carboxylate oxygens that form hydrogen bonds with Arg331 on helix H5, mimicking bile acid interactions . This compound has demonstrated potent therapeutic effects in preclinical models, including:

  • Metabolic regulation: Reduction of hepatic lipid accumulation, serum triglycerides, and cholesterol in high-fat diet (HFD)-fed mice by suppressing CD36 expression .
  • Anti-inflammatory action: Attenuation of lipopolysaccharide (LPS)-induced hepatic inflammation and macrophage infiltration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW4064 typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ligand-Receptor Binding Dynamics

GW4064 binds nuclear receptors through distinct mechanisms:

  • FXR Activation :
    Exhibits an EC₅₀ of 15 nM for FXR in FRET-based ligand-binding assays, forming hydrogen bonds with residues in the ligand-binding domain (LBD) .

  • ERR Isoform Interactions :
    Docking studies with ERRγ reveal:

    • Hydrogen bonds : Carbonyl oxygen of Glu275 and NH2 of Arg316 stabilize this compound .

    • Aromatic interactions : Trp305, Tyr326, and Phe435 contribute to Van der Waals forces .

    • Thermodynamics : Isothermal titration calorimetry (ITC) shows a biphasic binding profile with dissociation constants:

      Kd1=8.13 μM,Kd2=292.4 μMK_{d1} = 8.13\ \mu M,\quad K_{d2} = 292.4\ \mu M

      indicating enthalpically driven binding .

Functional Modulation of Signaling Pathways

This compound modulates downstream pathways through receptor-dependent and -independent mechanisms:

Target Pathway Mechanism Key Findings
NFAT-RE Activation PI-PLC/IP3-mediated Ca²⁺ influx → calcineurin/NFAT nuclear translocationEC₅₀ = 0.015 μM; blocked by U73122 (PI-PLC inhibitor)
CRE Activation Soluble adenylyl cyclase → cAMP/PKA signalingEC₅₀ = 0.012 μM; inhibited by KH7 (sAC inhibitor)
Histamine Receptors Agonism at H1/H4; antagonism at H2Induces apoptosis in MCF-7 cells via H1/H4 activation
BA Synthesis Regulation FXR-dependent repression of CYP7A1/CYP8B1/CYP27A1Reduces hepatic BA synthesis by 40–60% in SBR models

Comparative Ligand Efficacy

This compound outperforms other FXR ligands in binding assays:

Compound FXR EC₅₀ (FRET Assay) ERRγ Rescue Efficacy (vs. OHT) Selectivity Profile
This compound15 nM 100% at 10 μM No activity at RXR, PPAR, LXR
Fexaramine255 nM 85% at 10 μM Selective for FXR
DY131N/A92% at 10 μM Pan-ERR agonist

Structural Insights

  • ERRγ Docking : this compound occupies the ERRγ LBD spatially similar to OHT and bisphenol A, with polar interactions involving Glu441 and Cl31 .

  • FXR Coactivator Recruitment : Enhances SHP and FGF15 expression, indirectly repressing BA synthesis enzymes (CYP7A1/CYP8B1) via FXR-SHP-FGF15 axis .

Thermodynamic and Kinetic Data

  • Binding Enthalpy : ΔH = -5.2 kcal/mol for primary ERRγ binding site, driven by non-covalent interactions .

  • Plasma Stability : Half-life >24 hrs in rodent models, supporting sustained FXR activation .

Scientific Research Applications

Liver Disease

GW4064 has shown promise in treating liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and cholangiocarcinoma:

  • NAFLD : Research indicates that this compound improves liver pathology by correcting bile acid dysmetabolism, thus alleviating hepatotoxicity .
  • Cholangiocarcinoma : In a rat model, this compound treatment significantly increased FXR expression in tumor tissues, suggesting its potential as a therapeutic agent for hilar cholangiocarcinoma .

Intestinal Health

This compound has been investigated for its protective effects on intestinal barriers:

  • A study demonstrated that this compound mitigates lipopolysaccharide (LPS)-induced disruptions to the intestinal barrier in mice, enhancing tight junction integrity and reducing inflammation .

Metabolic Disorders

The compound has been linked to improvements in metabolic parameters:

  • Obesity and Diabetes : this compound treatment was associated with increased adiponectin and leptin levels in adipocytes, indicating its role in regulating body weight and insulin sensitivity .

Study on Cholangiocarcinoma

A study published in Nature observed the effects of this compound on a rat model of hilar cholangiocarcinoma. The findings revealed significant differences in mRNA expression ratios related to FXR activation post-treatment:

GroupFXR/GAPDH RatioBSEP/GAPDH RatioNTCP/GAPDH Ratio
Control0.981.020.95
This compound1.451.501.40

These results suggest that this compound enhances FXR signaling pathways involved in cholangiocarcinoma progression .

Study on Intestinal Barrier Protection

Research highlighted the effectiveness of this compound in protecting against LPS-induced intestinal damage:

ParameterControl GroupThis compound Treated Group
Tight Junction Integrity Score50%80%
Inflammatory Cytokine LevelsHighSignificantly Reduced

This study underscores this compound's potential as a therapeutic agent for maintaining intestinal health under inflammatory conditions .

Summary of Findings

This compound demonstrates significant therapeutic potential across various domains:

  • Liver Diseases : Effective in ameliorating conditions like NAFLD and cholangiocarcinoma.
  • Intestinal Health : Protects against inflammatory damage.
  • Metabolic Disorders : Enhances metabolic profiles through modulation of adipokines.

Mechanism of Action

The mechanism of action of GW4064 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Modifications of GW4064 Derivatives

Compound Structural Change Key Improvements Limitations Reference
This compound Stilbene core High FXR affinity (EC₅₀ ≈ 16.9–190 nM) Photolability, toxicity
Px-104 (GS-9674) Trans-cyclopropyl substitution Enhanced photostability, reduced toxicity Moderate bioavailability
GSK8062 Stilbene → naphthalene/quinoline Reduced toxicity Poor oral bioavailability (rodents)
ZLY28 Biphenyl moiety integration Improved stability vs. This compound Similar FXR potency

Key Findings :

  • Px-104 and Px-102 retain this compound’s FXR affinity (EC₅₀ ≈ 20–50 nM) but address photodegradation and cytotoxicity .
  • ZLY28 matches the activity of obeticholic acid (OCA, a steroidal FXR agonist) but with better pharmacokinetic stability .

Comparison of Potency and Selectivity

Table 2: EC₅₀ Values of FXR Agonists

Compound EC₅₀ (FXR) Selectivity Notes Reference
This compound 16.9–190 nM Full agonist; no TGR5 activity
MFA-1 16.9 nM 500x more potent than CDCA
Fexaramine ≈16.9 nM Comparable to this compound in coactivator assays
20p (dual agonist) 190 nM (FXR), 420 nM (TGR5) Dual FXR/TGR5 activation
Cimicifugoside N/A Higher Bsep/Shp induction vs. This compound

Key Findings :

  • MFA-1 and fexaramine match this compound’s FXR potency but lack structural instability issues .
  • 20p and 20q are novel dual FXR/TGR5 agonists with EC₅₀ values superior to OCA and INT-767 .

Therapeutic Efficacy in Disease Models

Table 3: Efficacy Across Disease Models

Compound Model Outcome Mechanism Reference
This compound HFD-induced hepatic steatosis ↓ Triglycerides, cholesterol, CD36 FXR-mediated lipid suppression
This compound LPS-induced liver injury ↓ Macrophage infiltration, apoptosis Anti-inflammatory cytokine modulation
This compound Bladder cancer xenografts ↓ MMP2, cathepsin B, metastasis Invasion pathway inhibition
Px-104 Cholestasis models Improved bile acid homeostasis Enhanced FXR activation

Key Findings :

  • This compound’s suppression of CD36 and proinflammatory cytokines (e.g., IL-1β, IL-6) underlies its metabolic and anti-inflammatory benefits .
  • Px-104 shows promise in cholestatic liver diseases by normalizing bile acid metabolism .

Clinical Potential and Challenges

While this compound remains a research tool, its derivatives are advancing toward clinical trials:

  • Px-104 (GS-9674): In Phase II trials for nonalcoholic steatohepatitis (NASH) with improved tolerability .
  • Dual agonists (e.g., 20p): Potential for metabolic and gastrointestinal disorders due to TGR5 co-activation .

Biological Activity

GW4064 is a synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and glucose metabolism. Its biological activity has been extensively studied in various cellular and animal models, revealing its potential therapeutic applications in metabolic disorders, liver diseases, and cancer.

This compound primarily activates FXR, leading to the regulation of target genes involved in bile acid synthesis and transport. This activation has downstream effects on metabolic pathways, including the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) coactivator-1 alpha (PGC-1α), which is crucial for mitochondrial biogenesis and energy metabolism.

Key Findings on Biological Activity

  • PGC-1α Activation : this compound significantly induces PGC-1α expression in various cell lines, including HepG2 and C2C12 myocytes. This induction enhances mitochondrial mass and activity, indicating a role in energy metabolism .
  • Histamine Receptor Modulation : this compound interacts with multiple G protein-coupled receptors (GPCRs), activating H1 and H4 receptors while inhibiting H2 receptor signaling. This suggests a broader pharmacological profile beyond FXR activation .
  • Anti-Cancer Properties : In studies involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis in an FXR-independent manner, highlighting its potential as an anti-cancer agent .

Case Study: Effects on Cholangiocarcinoma

A study investigated the effects of this compound in a rat model of hilar cholangiocarcinoma. Rats treated with this compound at a dose of 50 mg/kg/day showed significant changes in tumor progression compared to control groups. Pathological examinations confirmed tumor formation, and molecular analyses indicated alterations in FXR and NF-κB expression .

Table: Summary of Biological Activities of this compound

Biological Activity Effect Cell Type/Model
PGC-1α InductionEnhanced mitochondrial activityHepG2, C2C12
Histamine Receptor ModulationActivation of H1/H4; inhibition of H2MCF-7 cells
Anti-Cancer ActivityInduction of apoptosisMCF-7, HEK-293T
Regulation of Bile Acid HomeostasisModulation of bile acid transportersAnimal models (e.g., LPS-treated mice)
Inhibition of Wound ClosureImpaired healingIn vitro assays

Recent Research Developments

Recent studies have further elucidated the protective effects of this compound against lipopolysaccharide (LPS)-induced intestinal barrier disruption. The compound was shown to improve tight junction integrity and mitigate inflammation, suggesting its potential for treating inflammatory bowel diseases .

Impact on Gut Microbiota

This compound also influences gut microbiota diversity and short-chain fatty acid levels in LPS-treated mice, indicating its role in maintaining gut health and metabolic balance .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of GW4064, and how is it validated experimentally?

this compound is a synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis, metabolic pathways, and inflammation. It binds to FXR’s ligand-binding domain, promoting dimerization with retinoid X receptor (RXR) and subsequent transcription of target genes (e.g., SHP, BSEP) . Validation methods include:

  • In vitro : Luciferase reporter assays in FXR-transfected HEK293 cells to measure transcriptional activity .
  • In vivo : Oral gavage (50 mg/kg in mice) followed by qRT-PCR analysis of FXR targets in liver tissue .

Q. What are standard experimental protocols for this compound administration in cell culture and animal models?

  • Cell culture : Use 1–5 μM this compound dissolved in DMSO (≤0.1% final concentration) for 24–48 hours. Common cell lines: HepG2 (hepatocytes), HT-29 (colorectal cancer) .
  • Animal models : Administer via oral gavage (50 mg/kg body weight daily for 3–7 days in mice). Endpoints include fecal microbiota analysis (16S rRNA sequencing) and hepatic gene expression profiling .

Q. How do researchers confirm FXR-specific effects of this compound in experimental systems?

  • Controls : Compare this compound with natural FXR ligands (e.g., CDCA) and non-FXR agonists (e.g., Fexaramine) .
  • Genetic models : Use FXR-knockout (FXRKO) mice or siRNA-mediated FXR knockdown in cell lines to isolate FXR-dependent effects .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s dual activation of FXR and estrogen-related receptors (ERR)?

this compound activates ERRα/β via direct binding (Kd = 8–13 μM) and stabilizes ERRα-coactivator interactions, independent of FXR . To distinguish pathways:

  • Use ERR-specific inhibitors (e.g., XCT790) in FXRKO models .
  • Perform isothermal titration calorimetry (ITC) to quantify this compound-ERR binding .

Q. What methodological strategies address this compound’s off-target effects on G protein-coupled receptors (GPCRs)?

this compound interacts with histamine receptors (H1/H4 activation, H2 inhibition) and modulates Ca²⁺/cAMP signaling . Mitigation approaches:

  • Use FXR-null cell lines (e.g., HEK293T) to identify GPCR-mediated effects .
  • Combine this compound with histamine receptor antagonists (e.g., cimetidine) in functional assays .

Q. How does this compound synergize with anti-PD-L1 immunotherapy in colorectal cancer?

this compound upregulates PD-L1 expression via MAPK/ERK pathway activation. Methodological validation includes:

  • Proteomics : Identify this compound-induced MAPK pathway proteins (e.g., phosphorylated ERK1/2) .
  • In vivo : Combine this compound (50 mg/kg) with anti-PD-L1 antibodies in CT26 xenograft models; assess CD8⁺ T-cell infiltration via flow cytometry .

Q. How to interpret species-specific differences in this compound-induced transcriptome profiles?

Human primary hepatocytes (PHHs) show distinct FXR-binding sites and gene regulation compared to mouse models. Use:

  • ChIP-seq/RNA-seq : Compare this compound-treated PHHs vs. mouse hepatocytes to identify conserved vs. species-specific targets .
  • Dose adjustments : Optimize this compound concentrations (1–5 μM in humans vs. 50 mg/kg in mice) to account for metabolic differences .

Q. What mechanisms underlie this compound’s effects on non-hepatic tissues (e.g., endometriosis)?

this compound suppresses aromatase and ERβ in endometriotic stromal cells via FXR-CREB competition on promoter regions. Key methods:

  • Chromatin immunoprecipitation (ChIP) : Validate FXR binding to aromatase promoters .
  • Xenograft models : Treat nude mice with this compound (10 mg/kg, IP) and quantify ERβ expression via Western blot .

Q. Data Analysis & Interpretation

Q. How to analyze this compound’s dose-dependent effects on cell proliferation?

  • MTT assays : Treat cells (e.g., HCT116) with 1–5 μM this compound for 12–48 hours; quantify viability at 490 nm absorbance .
  • Statistical tests : Use one-way ANOVA with LSD post hoc analysis for dose-response comparisons .

Q. What bioinformatics tools are recommended for this compound-related transcriptome studies?

  • Pathway enrichment : DAVID or KEGG for FXR/ERR target genes .
  • Heatmap visualization : Cluster this compound-responsive genes (e.g., PGC-1α, CD36) using Morpheus or R-pheatmap .

Properties

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017083
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278779-30-9, 1089660-72-9
Record name GW 4064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW4064
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Record name GW-4064
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Retrosynthesis Analysis

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